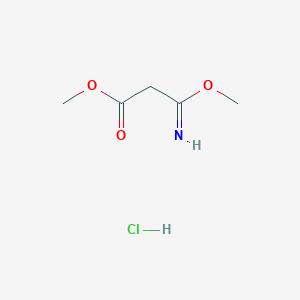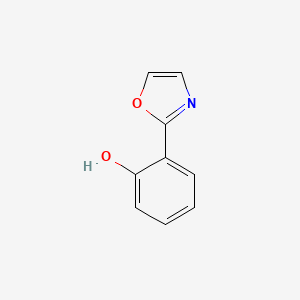
(3S)-3-ethyl-1-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-エチル-1-メチルピペラジン塩酸塩は、ピペラジンファミリーに属する化学化合物です。ピペラジンは、反対の位置に2つの窒素原子を持つ6員環を含む複素環式有機化合物です。この特定の化合物は、ピペラジン環の3位にエチル基、1位にメチル基が存在し、塩酸塩の形をしていることを特徴としています。
準備方法
合成経路と反応条件
(3S)-3-エチル-1-メチルピペラジン塩酸塩の合成は、さまざまな方法で行うことができます。一般的な方法の1つは、1,2-ジアミン誘導体とスルホニウム塩の環化です。 例えば、(S,S)-N,N’-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートをDBUのような塩基の存在下で反応させると、保護されたピペラジンが生成され、これを脱保護して目的の化合物を得ることができます .
工業生産方法
ピペラジン誘導体の工業生産方法は、通常、制御された条件下で、大規模な化学反応を伴います。 これらの方法は、従来のバッチプロセスと比較して、効率、汎用性、持続可能性の点で利点があるフローマイクロリアクターシステムの使用を含む場合があります .
化学反応の分析
反応の種類
(3S)-3-エチル-1-メチルピペラジン塩酸塩は、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するN-オキシドを形成することができます。
還元: 還元反応により、この化合物をさまざまな還元型に変換することができます。
置換: この化合物は、求核置換反応に関与することができ、その場合、1つの官能基が別の官能基に置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤として過酸化水素、還元剤として水素化リチウムアルミニウム、求核剤として求核剤などがあります。反応条件は通常、目的の結果を得るために、制御された温度とpHレベルで行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はN-オキシドを生じることがありますが、置換反応はさまざまな置換ピペラジン誘導体を生成することができます。
科学研究への応用
(3S)-3-エチル-1-メチルピペラジン塩酸塩は、科学研究において幅広い用途があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、特にピペラジン誘導体を含む生物学的プロセスと相互作用の研究に使用されています。
医学: ピペラジン誘導体、この化合物も含まれますが、抗菌活性や抗がん活性などの潜在的な治療特性について研究されています.
産業: この化合物は、さまざまな医薬品や農薬の製造に使用されています。
科学的研究の応用
(3S)-3-ethyl-1-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological processes and interactions, particularly those involving piperazine derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
(3S)-3-エチル-1-メチルピペラジン塩酸塩の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、この化合物が使用される特定の用途とコンテキストによって異なります。
類似化合物の比較
類似化合物
(3S)-3-エチル-1-メチルピペラジン塩酸塩に類似した化合物には、以下のピペラジン誘導体などがあります。
- (3S)-3-メチルピペラジン
- (3S)-3-エチルピペラジン
- 1-メチルピペラジン
独自性
(3S)-3-エチル-1-メチルピペラジン塩酸塩を他の類似化合物と異なるものにしているのは、その特定の置換パターンであり、これはその化学反応性と生物活性を影響を与える可能性があります。 ピペラジン環にエチル基とメチル基の両方が存在することで、分子標的とのユニークな相互作用が生じることがあり、さまざまな研究用途に役立つ化合物となっています .
類似化合物との比較
Similar Compounds
Similar compounds to (3S)-3-ethyl-1-methylpiperazine hydrochloride include other piperazine derivatives such as:
- (3S)-3-methylpiperazine
- (3S)-3-ethylpiperazine
- 1-methylpiperazine
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the piperazine ring can result in unique interactions with molecular targets, making it a valuable compound for various research applications .
特性
分子式 |
C7H17ClN2 |
|---|---|
分子量 |
164.67 g/mol |
IUPAC名 |
(3S)-3-ethyl-1-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-3-7-6-9(2)5-4-8-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
InChIキー |
MFVIIFUXRASKAW-FJXQXJEOSA-N |
異性体SMILES |
CC[C@H]1CN(CCN1)C.Cl |
正規SMILES |
CCC1CN(CCN1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)



![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)


